molecular formula C7H3BrF3N3 B2892417 5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2138403-88-8

5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2892417
CAS No.: 2138403-88-8
M. Wt: 266.021
InChI Key: FNYJSQZUPDCQDP-UHFFFAOYSA-N
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Description

5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of bromine and trifluoromethyl groups enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves a multi-step process. One common method is the microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is carried out under microwave conditions at 140°C in dry toluene, resulting in high yields and short reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests its potential for industrial applications. The eco-friendly and additive-free nature of this method makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Condensation Reactions: The triazolopyridine core can undergo condensation reactions with various reagents to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and solvent conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the compound, leading to new analogs with potentially enhanced biological activity.

Scientific Research Applications

5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and modulating the expression of target genes involved in immune responses . Similarly, its inhibitory effects on JAK1 and JAK2 involve binding to the kinase domains, preventing their activation and downstream signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine stands out due to its unique combination of bromine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry, biological research, and industrial processes.

Properties

IUPAC Name

5-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-6-12-3-13-14(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYJSQZUPDCQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=NC=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138403-88-8
Record name 5-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
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